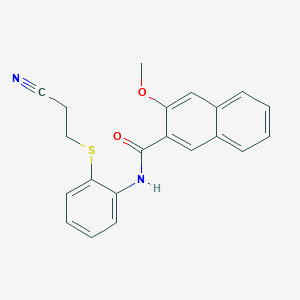

N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide involves a condensation reaction between 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde . Another related compound, 2-(6-methoxy-2-naphthyl)propenoic acid, is synthesized through a multi-step process including Pd-catalyzed ethynylation, regioselective addition of HX, Pd-catalyzed carbonylation, and alkaline hydrolysis . These methods could potentially be adapted for the synthesis of "N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide" by incorporating the appropriate cyanoethylthio and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . Similarly, the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray diffraction, IR-NMR spectroscopy, and DFT studies . These structural analyses provide a foundation for predicting the molecular conformation and stability of "this compound".

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structural features can be inferred from the reactions they undergo. The Schiff base compound mentioned in paper is formed through a condensation reaction, which is a common method for synthesizing imine or azomethine groups. The synthesis of the propenoic acid derivative in paper involves reactions typical for naphthalene derivatives, such as Pd-catalyzed reactions and regioselective additions. These reactions could be relevant when considering the reactivity of the cyanoethylthio and naphthamide groups in the target compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can provide some insights. The Schiff base compound exhibits planarity and specific crystal packing interactions, which could suggest similar solid-state properties for the target compound. The detailed crystallographic data and molecular geometry optimizations provided in papers and offer a basis for predicting the electronic structure, potential intermolecular interactions, and other physicochemical properties of "this compound".

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including compounds with naphthalen-1yl substituents, showcases the potential of naphthyl-based compounds in developing new materials with specific physical and chemical properties. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, indicating the compound's structural integrity and potential applications in material science and molecular engineering (Özer et al., 2009).

Biological Activity

Research on novel naphthyridine derivatives, including those with methoxy and naphthyl groups, revealed their anticancer activity against human melanoma cells. These studies suggest that similar naphthyl-based compounds could be explored for their therapeutic potentials, such as inducing apoptosis or necroptosis in cancer cells, which could lead to the development of new anticancer drugs (Kong et al., 2018).

Environmental and Pharmaceutical Applications

The modification and functionalization of naphthyl-based compounds have been explored for environmental applications, such as the degradation of pharmaceuticals like naproxen in water treatment processes. Studies indicate the efficiency of advanced oxidation processes in removing such contaminants, demonstrating the relevance of naphthyl derivatives in environmental science and potentially in the development of green chemistry solutions (Patel et al., 2019).

Material Science and Photophysics

Naphthyl derivatives have also been studied for their optical properties, indicating potential applications in material sciences, particularly in tuning optical properties and enhancing solid-state emission. This research suggests the utility of naphthyl-based compounds in developing new materials for optoelectronic applications (Li et al., 2002).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets of these reactions are typically organoboron reagents .

Mode of Action

In a Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in suzuki–miyaura coupling reactions can influence the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. In the case of Suzuki–Miyaura coupling reactions, the result is the formation of a new carbon–carbon bond .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of a compound. For example, Suzuki–Miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-25-19-14-16-8-3-2-7-15(16)13-17(19)21(24)23-18-9-4-5-10-20(18)26-12-6-11-22/h2-5,7-10,13-14H,6,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXIFTRIVSTOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3SCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)

![7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2522464.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate](/img/structure/B2522478.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2522483.png)